molecular formula C11H15NO3 B6258612 methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate CAS No. 116419-00-2

methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate

Cat. No. B6258612
CAS RN: 116419-00-2
M. Wt: 209.2
InChI Key:
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Description

Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate, also known as MMDPA, is a compound belonging to the pyridine family. It is a colorless and odorless liquid with a melting point of -32°C and a boiling point of 188°C. MMDPA has a wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals. It is also used as a reagent in the synthesis of other compounds.

Scientific Research Applications

Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is widely used in scientific research. It is used as a reagent in the synthesis of other compounds, such as oxime esters, polyhydroquinolines, and quinoline derivatives. It is also used in the synthesis of pharmaceuticals and agrochemicals, such as insecticides and fungicides. Additionally, it is used in the synthesis of polymers and in the study of enzyme inhibition.

Mechanism of Action

Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is known to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in muscle contraction and other bodily functions. methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate binds to the active site of AChE, blocking its action and leading to an increase in the concentration of acetylcholine.
Biochemical and Physiological Effects
Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine, leading to an increase in muscle activity and a decrease in fatigue. Additionally, it has been shown to increase the activity of the enzyme AChE, leading to an increase in the breakdown of acetylcholine. Finally, it has been shown to have a variety of anti-inflammatory, anti-oxidative, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively inexpensive and can be stored for long periods of time. However, it is toxic and should be handled with caution. Additionally, it is volatile and can easily evaporate, making it difficult to work with in some experiments.

Future Directions

There are a number of potential future directions for research on Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate. One potential direction is to further investigate its anti-inflammatory, anti-oxidative, and neuroprotective effects. Additionally, further research could be conducted on its mechanism of action and its potential applications in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be conducted on its potential therapeutic effects in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Synthesis Methods

Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate can be synthesized through a variety of methods. The most commonly used method is the condensation of 4-methoxy-3,5-dimethylpyridine and acetic anhydride in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted at a temperature of 50-60°C for several hours. The product is then purified by distillation and crystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate involves the reaction of 4-methoxy-3,5-dimethylpyridin-2-amine with methyl 2-bromoacetate in the presence of a base to form the desired product.", "Starting Materials": [ "4-methoxy-3,5-dimethylpyridin-2-amine", "methyl 2-bromoacetate", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-methoxy-3,5-dimethylpyridin-2-amine in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Slowly add methyl 2-bromoacetate to the solution while stirring.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. dichloromethane).", "Step 6: Purify the product by column chromatography or recrystallization." ] }

CAS RN

116419-00-2

Product Name

methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate

Molecular Formula

C11H15NO3

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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